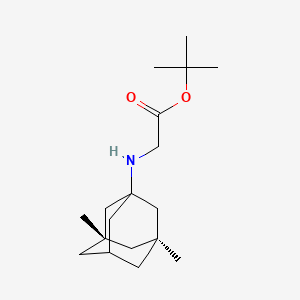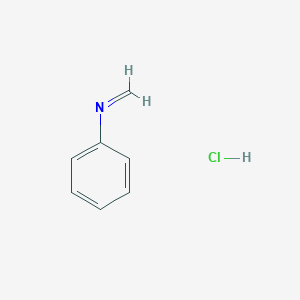![molecular formula C18H32N2O5S B13846260 N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)
N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic acid methyl ester is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a thiomethyl group, and a stable nitroxide radical
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic acid methyl ester typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.
Formation of the Thiomethyl Group: The thiomethyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Introduction of the Nitroxide Radical: The stable nitroxide radical is incorporated via oxidation reactions involving appropriate precursors and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The nitroxide radical can undergo redox reactions, making it useful in various oxidative processes.
Reduction: The compound can be reduced under specific conditions to modify the nitroxide radical.
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitroxide derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
In organic synthesis, N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic acid methyl ester serves as a versatile intermediate for the construction of more complex molecules. Its protected amino group and stable nitroxide radical make it valuable in multi-step synthetic routes.
Biology
The compound’s nitroxide radical is of interest in biological research due to its potential as a spin label for electron paramagnetic resonance (EPR) spectroscopy. This technique is used to study the structure and dynamics of biomolecules.
Medicine
In medicinal chemistry, the compound can be explored for its potential therapeutic properties, particularly in the development of drugs that target specific molecular pathways involving radicals or thiol groups.
Industry
In materials science, the compound’s unique structural features can be leveraged in the design of novel materials with specific electronic or magnetic properties.
作用机制
The mechanism by which N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic acid methyl ester exerts its effects depends on its application. For example, in EPR spectroscopy, the nitroxide radical interacts with unpaired electrons in the sample, providing information about the molecular environment. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
相似化合物的比较
Similar Compounds
N-Boc-L-2-amino-3-[methylthio]propanoic acid methyl ester: Similar structure but lacks the nitroxide radical.
N-Boc-L-2-amino-3-[thiomethyl]propanoic acid: Similar structure but without the ester group.
N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic acid: Similar structure but without the ester group.
Uniqueness
N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic acid methyl ester is unique due to the combination of its Boc-protected amino group, thiomethyl group, and stable nitroxide radical. This combination of features makes it particularly valuable in applications requiring specific reactivity and stability.
属性
分子式 |
C18H32N2O5S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
methyl (2R)-3-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H32N2O5S/c1-16(2,3)25-15(22)19-13(14(21)24-8)11-26-10-12-9-17(4,5)20(23)18(12,6)7/h9,13,23H,10-11H2,1-8H3,(H,19,22)/t13-/m0/s1 |
InChI 键 |
VYMBPNMZZZFMIV-ZDUSSCGKSA-N |
手性 SMILES |
CC1(C=C(C(N1O)(C)C)CSC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(C=C(C(N1O)(C)C)CSCC(C(=O)OC)NC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
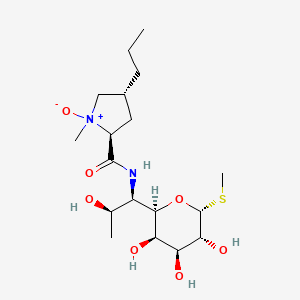
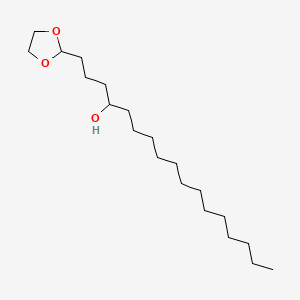
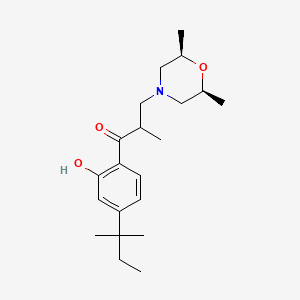

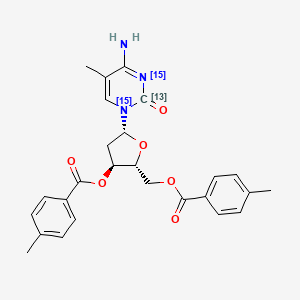
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)
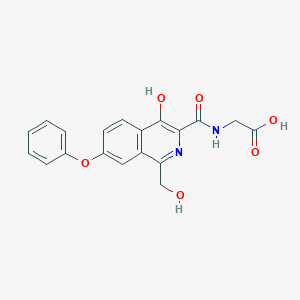

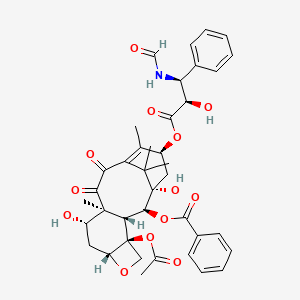
![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
